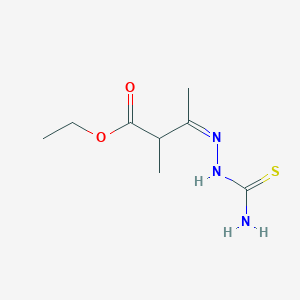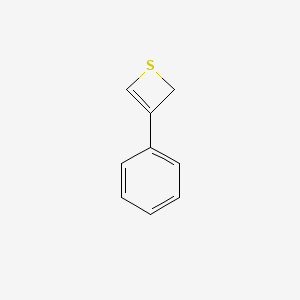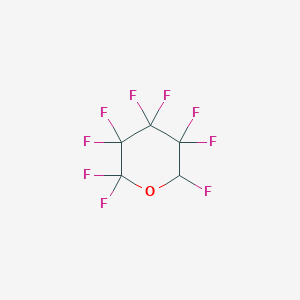
2,2,3,3,4,4,5,5,6-Nonafluorooxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6-Nonafluorooxane is a fluorinated organic compound with the molecular formula C₅HF₉O. It is a member of the perfluoroalkyl ethers, known for their high thermal stability and chemical resistance. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6-Nonafluorooxane typically involves the fluorination of oxane derivatives. One common method is the direct fluorination of tetrahydrofuran (THF) using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF₃) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced fluorinating agents and catalysts can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6-Nonafluorooxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated ethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated ethers.
Substitution: Various functionalized fluorinated ethers.
Scientific Research Applications
2,2,3,3,4,4,5,5,6-Nonafluorooxane has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its inertness and stability.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and imaging agents.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6-Nonafluorooxane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability. The pathways involved often include the formation of strong hydrogen bonds and van der Waals forces, contributing to its unique properties.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctane: Another perfluorinated compound with similar stability but different applications.
Perfluorobutanesulfonyl fluoride: Used in similar industrial applications but has different reactivity.
Perfluorohexane: Shares some physical properties but differs in chemical behavior.
Uniqueness
2,2,3,3,4,4,5,5,6-Nonafluorooxane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to chemical degradation make it particularly valuable in applications requiring extreme conditions.
Properties
CAS No. |
65601-69-6 |
|---|---|
Molecular Formula |
C5HF9O |
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6-nonafluorooxane |
InChI |
InChI=1S/C5HF9O/c6-1-2(7,8)3(9,10)4(11,12)5(13,14)15-1/h1H |
InChI Key |
WMQSYSSRQDNKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)

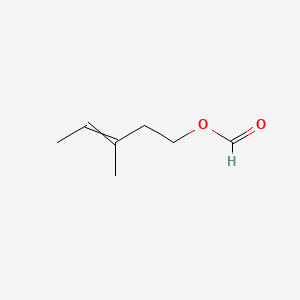
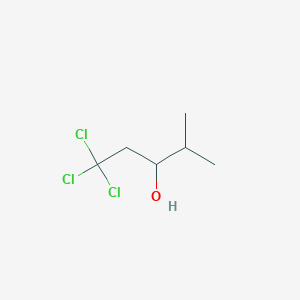
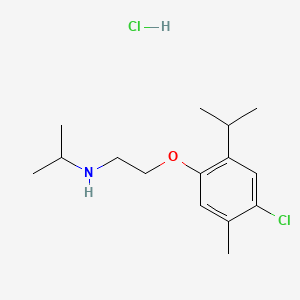

![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
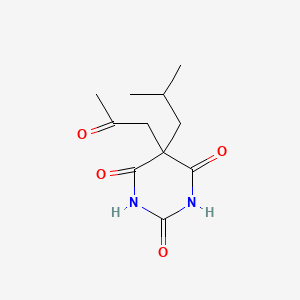

![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)
